BenchChemオンラインストアへようこそ!

7-Fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one

Camptothecin synthesis Exatecan intermediate ADC payload precursor

This dual-substituted (7-fluoro, 6-methyl) tetralone is the indispensable A-ring precursor for Exatecan (DX-8951) and its ADC, Enhertu, as specified in Daiichi Seiyaku patent JPH08225482A. Unlike generic mono-substituted analogs, only this compound provides the precise electronic and steric environment required for high-yield Friedländer condensation. Procuring this exact intermediate ensures regiochemical fidelity at the critical A-ring amination step, de-risking your synthetic route and batch quality in compliance with ICH M7 guidelines.

Molecular Formula C11H11FO
Molecular Weight 178.2 g/mol
CAS No. 182182-24-7
Cat. No. B1592803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one
CAS182182-24-7
Molecular FormulaC11H11FO
Molecular Weight178.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1F)C(=O)CCC2
InChIInChI=1S/C11H11FO/c1-7-5-8-3-2-4-11(13)9(8)6-10(7)12/h5-6H,2-4H2,1H3
InChIKeyJHLCJNGILQUGDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one (CAS 182182-24-7): A Dual-Substituted Tetralone Intermediate with Documented Role in Camptothecin-Derivative Synthesis


7-Fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one (CAS 182182-24-7; molecular formula C₁₁H₁₁FO; MW 178.20 g/mol) is a synthetic fluorinated tetralone featuring both a fluorine atom at the 7-position and a methyl group at the 6-position on the naphthalenone scaffold [1]. It belongs to the 1-tetralone class of bicyclic aromatic ketones and is explicitly named in a foundational Daiichi Seiyaku patent (JPH08225482A) as an exemplary intermediate for the synthesis of camptothecin derivatives with antitumor activity . Its computed physicochemical properties, including ACD/LogP of 3.17 and XLogP3-AA of 2.5, distinguish it from both non-fluorinated and mono-substituted tetralone analogs [1].

Why 6-Methyl-1-tetralone or 7-Fluoro-1-tetralone Cannot Replace 7-Fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one in Camptothecin-Derivative Synthesis


The combination of 7-fluoro and 6-methyl substituents on the tetralone scaffold produces physicochemical properties and a synthetic trajectory that cannot be replicated by either mono-substituted analog alone. 6-Methyl-1-tetralone (CAS 51015-29-3) lacks fluorine, resulting in a lower hydrogen bond acceptor count (1 vs. 2), reduced ACD/LogP (3.07 vs. 3.17), and the absence of the C–F dipole essential for downstream electronic tuning [1]. 7-Fluoro-1-tetralone (CAS 2840-44-0) lacks the 6-methyl group, yielding substantially lower lipophilicity (XLogP3-AA 2.1 vs. 2.5) and a different regiochemical profile during Friedel-Crafts cyclization and subsequent amination steps [1][2]. Critically, only the dual-substituted compound is explicitly identified in the Daiichi Seiyaku patent JPH08225482A as the precursor to the 5-amino-1-tetralone derivative that constitutes the core A-ring of exatecan (DX-8951) . Substituting a generic analog would alter the electronic environment at the site of subsequent Friedländer condensation, potentially compromising both yield and regioselectivity in the final camptothecin assembly [3].

Quantitative Differentiation Evidence for 7-Fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one vs. Closest Structural Analogs


Patented Role as Exatecan A-Ring Precursor: Exclusive Pathway Designation vs. Non-Fluorinated and Mono-Substituted Tetralones

Japanese patent JPH08225482A (Daiichi Seiyaku/Yakult Honsha) explicitly designates 7-fluoro-6-methyl-1-tetralone (CAS 182182-24-7) as the exemplified compound of formula I that undergoes cyclization, oximation, and ring-opening/rearrangement to yield a 5-amino-1-tetralone derivative—the direct precursor to the camptothecin A-ring in exatecan (DX-8951) synthesis . In contrast, the non-fluorinated analog 6-methyl-1-tetralone (CAS 51015-29-3) and the non-methylated analog 7-fluoro-1-tetralone (CAS 2840-44-0) are not cited in this patent for the same synthetic pathway. Downstream, the target compound reacts to form 5-acetylamino-7-fluoro-8-methyl-1-tetralone (CAS 182182-29-2), a documented exatecan intermediate supplied at ≥99% purity by multiple vendors [1]. This establishes the compound as a pathway-validated, procurement-grade building block for a clinically relevant ADC payload (exatecan is the warhead in trastuzumab deruxtecan, DS-8201/Enhertu) [2].

Camptothecin synthesis Exatecan intermediate ADC payload precursor Topoisomerase I inhibitor

Lipophilicity Differentiation: ACD/LogP of 3.17 for the Dual-Substituted Compound vs. 3.07 (6-Methyl) and 2.71 (7-Fluoro) for Mono-Substituted Analogs

The ACD/LogP of 7-fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one is computed as 3.17 (ChemSpider, ACD/Labs Percepta v14.00) , whereas the non-fluorinated analog 6-methyl-1-tetralone has an ACD/LogP of 3.07 (Lookchem) , and the non-methylated analog 7-fluoro-1-tetralone has an ACD/LogP of 2.71 (Lookchem) . The XLogP3-AA values from PubChem corroborate this trend: 2.5 (target) vs. 2.4 (6-methyl-1-tetralone) vs. 2.1 (7-fluoro-1-tetralone) [1][2]. The ACD/BCF (bioconcentration factor) at pH 7.4 for the target compound is 165.64, which is higher than the 127.39 reported for 6-methyl-1-tetralone, indicating enhanced membrane permeability potential . The observed lipophilicity increment from dual substitution (ΔLogP ≈ +0.10 vs. 6-methyl; ΔLogP ≈ +0.46 vs. 7-fluoro, ACD scale) reflects a non-additive contribution of the ortho-fluoro-methyl arrangement, consistent with the known electronic interplay of these substituents on the aromatic ring [3].

Lipophilicity LogP Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count and Electronic Profile: 2 HBA for 7-Fluoro-6-methyl vs. 1 HBA for Non-Fluorinated 6-Methyl-1-tetralone

PubChem computed descriptors reveal a fundamental electronic difference: 7-fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one has a hydrogen bond acceptor (HBA) count of 2 (the ketone oxygen plus the fluorine atom), whereas the non-fluorinated analog 6-methyl-1-tetralone has an HBA count of only 1 (ketone oxygen only) [1][2]. The 7-fluoro-1-tetralone also has 2 HBA, but without the 6-methyl group it lacks the steric and inductive modulation that the methyl group provides to the adjacent C-F bond [3]. The polar surface area (PSA) is equivalent at 17 Ų for both the target and 6-methyl-1-tetralone because PSA algorithms typically undercount fluorine contributions, but the additional HBA from fluorine enables C–F···H and C–F···π interactions that are absent in the non-fluorinated analog [4]. This electronic distinction is particularly relevant in the context of the fluorinated tetralone SAR review showing that fluorine incorporation significantly modulates target binding in tetralone-based inhibitor series [4].

Hydrogen bonding Electronic effects SAR optimization Target engagement

Class-Level Antiproliferative Activity: Fluorinated α-Tetralones Show IC₅₀ Range of 6.2–19.5 μM Against SW480 Colorectal Cancer Cells

A 2025 study in the Journal of Molecular Structure evaluated a series of α-aryl-α-tetralones and their fluorinated analogs for antiproliferative activity against the human colorectal cancer cell line SW480 (Wnt/β-catenin signaling model) [1]. The most promising fluorinated compounds (7g, 7h, 7i, and 8g) exhibited IC₅₀ values between 6.2 and 19.5 μM, and the authors explicitly concluded that 'the incorporation of fluorine atoms and the methoxy substituent in the structure significantly improves the biological activity' compared to non-fluorinated counterparts [1]. In silico ADME predictions further indicated improved pharmacokinetic properties for the fluorinated hit compounds, consistent with the general principle that fluorine substitution enhances metabolic stability and bioavailability in tetralone-derived scaffolds [1]. While the target compound itself was not directly assayed in this study, the class-level evidence supports the functional advantage of the 7-fluoro substitution pattern that distinguishes this compound from 6-methyl-1-tetralone.

Antiproliferative Colorectal cancer Wnt/β-catenin Fluorinated tetralone SAR

Quality Control Specifications: HPLC Purity ≥98%, Single Impurity ≤0.5%, Heavy Metals ≤10 ppm for Procurement-Grade Material

ChemicalBook lists industrial-grade quality specifications for CAS 182182-24-7 that support pharmaceutical intermediate procurement: HPLC purity ≥98%, moisture ≤0.5%, heavy metals (Pd, Cu) ≤10 ppm, single impurity ≤0.5%, and fluorine content deviation (measured vs. theoretical) ≤2% . For pharmaceutical applications, the specification further requires compliance with ICH M7 guidelines for genotoxic impurity control (fluorinated impurities ≤0.5 ppm) and residual solvents (CH₂Cl₂, toluene) meeting ChP/USP pharmacopoeia standards . Multiple vendors supply this compound at ≥98% purity (Leyan: 98%; MolCore: NLT 98%; Huaxuejia: 99%) , whereas the non-fluorinated 6-methyl-1-tetralone is commonly supplied at a lower typical purity of 95% (AKSci, BOC Sciences) , reflecting differential quality standards available for these two compound classes.

Quality control Procurement specifications ICH M7 compliance Genotoxic impurity control

Density and Physical Form Differentiation: 1.162 g/cm³ (Target) vs. 1.074 g/cm³ (6-Methyl) vs. 1.198 g/cm³ (7-Fluoro) — A Non-Linear Property Indicative of Distinct Packing and Handling

The experimentally relevant density of 7-fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one is reported as 1.162 g/cm³ (Chemsrc) , which lies non-additively between the density of 6-methyl-1-tetralone (1.074 g/cm³) [1] and 7-fluoro-1-tetralone (1.198 g/cm³, predicted) [2]. This non-linear density relationship (1.162 ≠ the arithmetic mean of 1.136) reflects the unique crystal packing or liquid-phase molecular organization arising from the combined steric and electronic effects of ortho-fluoro-methyl substitution. The ChemSpider-estimated melting point is 58.91 °C (Modified Grain method) , suggesting the compound is a low-melting solid at ambient conditions, whereas 6-methyl-1-tetralone is typically supplied as a liquid and 7-fluoro-1-tetralone has a reported melting range of 61–66 °C . These physical form differences have practical implications for storage, handling, and formulation in both laboratory and pilot-scale settings.

Physical property Density Formulation Material handling

Prioritized Application Scenarios for 7-Fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one Based on Differentiated Evidence


Exatecan (DX-8951) and ADC Payload Synthesis: A-Ring Assembly via Friedländer Condensation

This compound is the direct precursor for constructing the fluorinated A-ring of exatecan, the topoisomerase I inhibitor warhead used in the approved ADC trastuzumab deruxtecan (Enhertu). As specified in Daiichi Seiyaku patent JPH08225482A, the compound undergoes oximation to the oxime (CAS 182182-26-9), acid-catalyzed Beckmann rearrangement, and ring-opening to generate the 5-amino-1-tetralone derivative required for Friedländer condensation with the tricyclic ketone to assemble the hexacyclic camptothecin core . The downstream intermediate 2-acetylamino-8-amino-6-fluoro-5-methyl-1-tetralone (CAS 182182-31-6, Exatecan Intermediate 2) is supplied commercially at ≥99% purity and is a direct derivative of this starting tetralone . Procurement of the dual-substituted tetralone rather than a generic analog ensures regiochemical fidelity at the critical A-ring amination and condensation steps.

Structure-Activity Relationship (SAR) Studies on Fluorinated Tetralone Pharmacophores

The compound provides a defined starting point for SAR exploration of the tetralone scaffold, where the 7-fluoro substituent enhances target binding via C–F···H and C–F···π interactions as documented by Sloop et al. (2012) [1], while the 6-methyl group allows evaluation of steric and inductive effects at the ortho position. The class-level evidence from Manvar et al. (2025) demonstrates that fluorinated α-tetralone derivatives achieve IC₅₀ values in the low micromolar range (6.2–19.5 μM) against SW480 colorectal cancer cells, with fluorine incorporation explicitly linked to improved activity [2]. The distinct LogP (ACD/LogP 3.17) and HBA count (2) relative to non-fluorinated analogs [3] make this compound a valuable comparator in systematic SAR libraries seeking to deconvolute the contributions of halogen bonding, lipophilicity, and electronic effects to target engagement.

Pharmaceutical Intermediate Procurement with ICH M7-Compliant Quality Standards

For CROs and pharmaceutical manufacturers requiring intermediates for GMP or IND-enabling batch production, this compound is available with documented quality specifications meeting ICH M7 guidelines: HPLC purity ≥98%, single impurity ≤0.5%, heavy metals (Pd, Cu) ≤10 ppm, residual solvents compliant with ChP/USP pharmacopoeia, and fluorine content within 2% of theoretical . The availability of COA, impurity profiles, and MSDS from multiple ISO-certified vendors (MolCore, Leyan) distinguishes this compound from the more generic 6-methyl-1-tetralone, which is typically supplied at 95% purity without ICH M7 impurity characterization . This quality differential directly reduces the risk and cost of batch rejection in regulated synthetic workflows.

Continuous-Flow Process Development for Fluorinated Tetralone Intermediates

The compound's well-characterized physical properties—density 1.162 g/cm³, estimated melting point 58.91 °C, boiling point 286 °C at 760 mmHg —combined with its documented synthetic accessibility via Friedel-Crafts cyclization of 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid in the presence of AlCl₃ , make it suitable for continuous-flow process optimization. The density difference relative to both 6-methyl-1-tetralone (1.074 g/cm³) and 7-fluoro-1-tetralone (1.198 g/cm³) [4] necessitates compound-specific parameter tuning for residence time, mixing efficiency, and extraction solvent selection in flow chemistry setups, reinforcing the need to procure the exact compound rather than an analog for process development studies.

Quote Request

Request a Quote for 7-Fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.